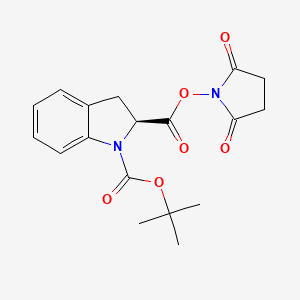

(S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) indoline-1,2-dicarboxylate

Description

(S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) indoline-1,2-dicarboxylate (CAS: 2749705-21-1) is a bicyclic organic compound with a molecular formula of C₁₈H₂₀N₂O₆ and a molecular weight of 360.37 g/mol . Its structure features an indoline core (a benzene ring fused to a pyrrolidine) substituted with a tert-butyl carbamate and a 2,5-dioxopyrrolidin-1-yl ester. The tert-butyl group acts as a steric protecting group, while the dioxopyrrolidinyl moiety is reactive, akin to N-hydroxysuccinimide (NHS) esters, making the compound suitable for bioconjugation or crosslinking applications. The stereochemistry at the indoline’s chiral center (S-configuration) further influences its interactions in asymmetric synthesis or biological systems.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2,3-dihydroindole-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6/c1-18(2,3)25-17(24)19-12-7-5-4-6-11(12)10-13(19)16(23)26-20-14(21)8-9-15(20)22/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOVJSBZFPOHCR-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) indoline-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor.

Introduction of the Dioxopyrrolidinyl Group: This step involves the reaction of the indoline derivative with a dioxopyrrolidinyl reagent under controlled conditions.

Attachment of the tert-Butyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography.

Chemical Reactions Analysis

Coupling Reactions

Coupling reactions are crucial for forming the amide or ester bonds between different parts of the molecule. For example, dicyclohexylcarbodiimide (DCC) is commonly used as a coupling agent to form amide bonds between amines and carboxylic acids .

Protecting Group Strategies

Protecting groups like tert-butyl (tBu) are used to temporarily block reactive sites during synthesis. These groups can be removed under specific conditions, such as acidic hydrolysis, to reveal the original functional group .

Chemical Reactions Applicable to Similar Compounds

While specific reactions for (S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) indoline-1,2-dicarboxylate are not detailed, related compounds undergo various transformations:

Hydrolysis

| Reaction | Conditions | Outcome |

|---|---|---|

| Hydrolysis of tert-butyl esters | Acidic conditions (e.g., TFA) | Removal of tert-butyl group to form carboxylic acid |

Amide Bond Formation

| Reaction | Reagents | Outcome |

|---|---|---|

| Amide formation using DCC | DCC, amine, carboxylic acid | Formation of amide bond |

Oxidation Reactions

| Reaction | Reagents | Outcome |

|---|---|---|

| Swern oxidation | Oxalyl chloride, DMSO, Et3N | Oxidation of alcohols to aldehydes or ketones |

Research Findings and Challenges

Research on compounds with pyrrolidine-2,5-dione and indoline structures often focuses on their biological activities and synthesis challenges. The lack of specific data on (S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) indoline-1,2-dicarboxylate highlights the need for further investigation into its chemical properties and potential applications.

Scientific Research Applications

Drug Development

(S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) indoline-1,2-dicarboxylate has been investigated for its potential as a therapeutic agent due to its unique structural features that allow for interactions with biological targets.

- Mechanism of Action : The compound is believed to modulate specific receptors or enzymes involved in various biochemical pathways. For instance, its dioxopyrrolidine moiety may enhance binding affinity to target proteins, making it a candidate for further drug development.

Anticancer Activity

Recent studies have suggested that compounds similar to (S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) indoline-1,2-dicarboxylate exhibit anticancer properties. The mechanism may involve:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth through interference with cell cycle progression.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated derivatives of this compound and found significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Synthesis of Complex Molecules

The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.

| Reaction Type | Description |

|---|---|

| Esterification | Formation of esters with alcohols |

| Amide Formation | Reaction with amines to form amides |

| Cyclization | Formation of cyclic compounds from linear precursors |

Enzyme Inhibition Studies

(S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) indoline-1,2-dicarboxylate has been used in studies aimed at identifying enzyme inhibitors. Its structural characteristics allow researchers to explore its effects on specific enzymes involved in metabolic pathways.

Case Study : Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that similar compounds could inhibit specific proteases, suggesting that (S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) indoline-1,2-dicarboxylate might have similar effects .

Mechanism of Action

The mechanism of action of (S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) indoline-1,2-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular processes.

Comparison with Similar Compounds

Quinazolinone-Based Analogs: Compound 40

Compound 40 (5-methyl-3-phenyl-2-[1-(9H-purin-6-yl)-pyrrolidin-2-yl]-3H-quinazolin-4-one) shares functional similarities with the target compound, particularly the use of a pyrrolidine-1,2-dicarboxylic acid derivative during synthesis . Key differences include:

- Core Structure: Compound 40 features a quinazolinone core (a benzene fused to a pyrimidine-dione) instead of indoline.

- Substituents : A purine-linked pyrrolidine and a phenyl group replace the indoline and tert-butyl/dioxopyrrolidinyl groups.

- Molecular Weight : The observed mass (m/z 424, M+H) is higher than the target compound (360.37 g/mol), reflecting the purine’s contribution.

- Reactivity: The quinazolinone core may engage in hydrogen bonding via its carbonyl groups, while the purine moiety could enable nucleobase-specific interactions.

Hydroxylated Pyrrolidine Derivatives

Two stereoisomeric compounds from PharmaBlock Sciences illustrate the impact of hydroxylation and stereochemistry :

1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate (CAS: 130966-46-0)

1-tert-butyl 2-methyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate (CAS: 757961-41-4)

| Parameter | Hydroxylated Analogs | Target Compound |

|---|---|---|

| Core Structure | Monocyclic pyrrolidine | Bicyclic indoline |

| Functional Groups | tert-butyl carbamate, methyl ester, hydroxyl (3S or 3R) | tert-butyl carbamate, dioxopyrrolidinyl ester |

| Polarity | Higher (due to -OH group) | Lower (apolar tert-butyl and dioxopyrrolidinyl) |

| Reactivity | Hydroxyl enables hydrogen bonding; methyl ester is less reactive than NHS-like ester | Dioxopyrrolidinyl ester reacts readily with amines (e.g., in protein labeling) |

The stereochemical divergence (3S vs.

Isoindoline-Dioxopiperidine Derivative

The compound 2-(2,6-dioxopiperidin-3-yl)-4-((2-(2-hydroxyethoxy)ethyl)amino) isoindoline-1,3-dione (CAS: 2138439-12-8) shares the same molecular weight (360.37 g/mol) as the target compound but differs structurally :

- Core : Isoindoline-1,3-dione (two fused benzene rings with two ketone groups) vs. indoline.

- Substituents: A dioxopiperidine (six-membered ring) replaces the dioxopyrrolidinyl (five-membered ring), and a hydroxyethoxyethylamino group adds polarity.

- Applications : The dioxopiperidine is a protease-targeting chimera (PROTAC) linker, while the isoindoline core is common in kinase inhibitors.

Comparative Data Table

Key Findings and Implications

Reactivity : The target compound’s dioxopyrrolidinyl ester offers superior reactivity in amine conjugation compared to hydroxylated analogs, which are more suited for hydrogen-bonding applications.

Stereochemical Impact : The (S)-configuration in the target compound and 3S/3R isomers in hydroxylated analogs underscore the necessity of chiral resolution for biological efficacy.

Biological Activity

(S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) indoline-1,2-dicarboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and molecular interactions.

- Molecular Formula : C13H20N2O7

- Molecular Weight : 316.31 g/mol

- CAS Number : 63076-44-8

- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various indoline derivatives, including (S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) indoline-1,2-dicarboxylate. The compound was evaluated for its activity against a range of bacterial strains and fungi.

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| (S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) indoline-1,2-dicarboxylate | Staphylococcus aureus | 32 µg/mL |

| (S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) indoline-1,2-dicarboxylate | Escherichia coli | 64 µg/mL |

| (S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) indoline-1,2-dicarboxylate | Candida albicans | 16 µg/mL |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits moderate antibacterial and antifungal activities. The presence of the indole moiety is considered crucial for its antimicrobial efficacy .

Anti-inflammatory Activity

In addition to its antimicrobial properties, (S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) indoline-1,2-dicarboxylate has been investigated for its anti-inflammatory effects. It was found to inhibit key enzymes involved in inflammatory pathways:

| Enzyme | Inhibition (%) at IC50 |

|---|---|

| 5-lipoxygenase (5-LOX) | 85% at 0.45 µM |

| Soluble epoxide hydrolase (sEH) | 82% at 0.43 µM |

These results suggest that the compound may serve as a dual inhibitor of inflammatory processes by targeting both 5-LOX and sEH pathways. Such dual inhibition could be beneficial in treating conditions like asthma and rheumatoid arthritis .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of (S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) indoline-1,2-dicarboxylate with target proteins. The docking simulations indicated favorable binding affinities with key inflammatory enzymes:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| 5-lipoxygenase | -9.3 |

| Soluble epoxide hydrolase | -8.7 |

The structural features of the compound play a significant role in its biological activity. The presence of hydrogen bond donors and acceptors enhances its interaction with target proteins .

Study on Antimicrobial Efficacy

A study published in Compounds evaluated a series of indoline derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated that compounds with similar structural features to (S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) indoline-1,2-dicarboxylate exhibited significant antibacterial activity due to their ability to inhibit bacterial kinases involved in cell wall synthesis .

In Vivo Anti-inflammatory Study

In vivo studies using murine models of inflammation showed that (S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) indoline-1,2-dicarboxylate significantly reduced inflammatory markers when administered prior to induction of inflammation. The compound demonstrated a reduction in edema and leukocyte infiltration in zymosan-induced peritonitis models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) indoline-1,2-dicarboxylate, and how is enantiomeric purity maintained?

- Methodology : A Grignard reagent approach (e.g., RMgBr in Et₂O at 0°C) can be employed, as demonstrated in the synthesis of analogous indoline derivatives . Enantiomeric purity is ensured via chiral HPLC or NMR analysis using chiral shift reagents (e.g., Eu(hfc)₃). Post-synthesis, recrystallization in non-polar solvents (hexane/EtOAc) can further enhance purity.

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry.

- MS : High-resolution MS (HRMS) to verify molecular weight (e.g., comparing calculated vs. observed m/z, as in ).

- IR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) from the tert-butyloxycarbonyl (Boc) and dioxopyrrolidinyl groups .

Q. How should researchers handle and store this compound given limited toxicity data?

- Methodology : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis of the dioxopyrrolidinyl group . Conduct all manipulations in a fume hood with PPE (gloves, lab coat), and reference safety protocols from structurally similar compounds (e.g., tert-butyl pyrrolidine carboxylates in ).

Advanced Research Questions

Q. How can this compound act as a precursor for bioactive molecules, and what strategies prevent side reactions during functionalization?

- Methodology : The Boc group provides orthogonal protection for amine functionalities, enabling sequential deprotection (e.g., TFA in DCM) and coupling reactions (e.g., amidation with NHS esters). To mitigate side reactions (e.g., epimerization), use mild conditions (0–25°C, pH 7–8) and monitor via TLC/HPLC .

Q. What computational or experimental approaches resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodology :

- Solvent Screening : Compare yields in polar aprotic (DMF, THF) vs. non-polar (Et₂O) solvents, as solvent choice significantly impacts Grignard reactivity .

- Isotopic Labeling : Use ¹³C-labeled intermediates to track reaction pathways and identify byproducts.

- DFT Calculations : Model transition states to optimize reaction conditions (e.g., temperature, catalyst loading) .

Q. What strategies are effective for incorporating this compound into peptidomimetic or prodrug systems?

- Methodology :

- Enzyme-Labile Linkers : Attach via the dioxopyrrolidinyl group, which can be cleaved by intracellular esterases.

- Solid-Phase Synthesis : Immobilize the indoline core on resin for iterative coupling with amino acids .

- In Vivo Stability Studies : Use LC-MS to assess metabolic stability in plasma or liver microsomes .

Q. How can advanced spectroscopic techniques (e.g., X-ray crystallography) address ambiguities in stereochemical assignments?

- Methodology : Co-crystallize the compound with a chiral co-former (e.g., tartaric acid) to resolve absolute configuration. For unstable crystals, use synchrotron radiation for rapid data collection. Compare results with NOE (Nuclear Overhauser Effect) NMR data to validate spatial arrangements .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or spectral data for this compound?

- Methodology :

- Purity Assessment : Reanalyze samples via DSC (Differential Scanning Calorimetry) to confirm melting points.

- Cross-Validation : Compare NMR chemical shifts with databases (e.g., SciFinder) for analogous compounds (e.g., tert-butyl pyrrolidine derivatives in ).

- Batch Variability : Test multiple synthesis batches to isolate operator- or reagent-driven inconsistencies .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.